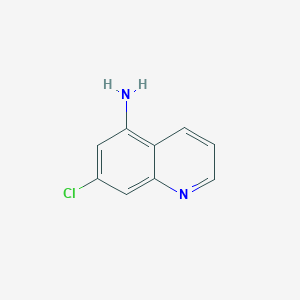

7-Chloroquinolin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

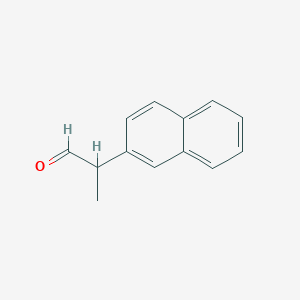

7-Chloroquinolin-5-amine, also known as 5-Amino-7-chloroquinoline, is a chemical compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of 7-Chloroquinolin-5-amine and its analogues has been reported in the literature. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 7-Chloroquinolin-5-amine consists of a benzene ring fused with a pyridine moiety . The InChI code for the compound is 1S/C9H7ClN2/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H,11H2 .Chemical Reactions Analysis

7-Chloroquinolin-5-amine can undergo various chemical reactions. For instance, it can be used in the synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation . The compound can also participate in click chemistry reactions to combine different molecules, affording new analogs of chloroquine .Physical And Chemical Properties Analysis

7-Chloroquinolin-5-amine is a powder at room temperature . It has a melting point of 154-155°C . The compound is insoluble in water but easily soluble in ethanol and ether .Scientific Research Applications

Organocatalytic Synthesis and Pharmacological Properties

A study focused on the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides, demonstrating these compounds' potential anticonvulsant, antinociceptive, and anti-inflammatory properties. This indicates a method for producing new heterocyclic compounds with significant pharmacological activities (Wilhelm et al., 2014).

Electrochemical Behavior

Research on the electrochemical behavior of chloroquine and related aminoquinolines has shed light on the one-electron oxidation processes of these compounds, providing insights into their chemical properties and potential applications in electrochemical sensors or redox-mediated processes (Lam et al., 2017).

Antiprotozoal Activity

New derivatives of 7-chloroquinolin-4-amine were synthesized and found to have promising antiprotozoal activities, particularly against Plasmodium falciparum and Trypanosoma brucei rhodesiense, highlighting their potential in developing new treatments for protozoal infections (Faist et al., 2017).

Antiviral and Antimalarial Activities

A study reported the creation of 7-chloro-4-aminoquinoline derivatives, examining their effectiveness as anti-malarial and anti-viral agents. Some compounds showed significant activity against both malaria and viruses, including influenza A virus (IAV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), suggesting their utility in treating co-infections (Mizuta et al., 2023).

Click Synthesis and Biological Activity

Research describing the click synthesis of new 7-chloroquinoline derivatives under ultrasound irradiation explored their antimicrobial, antimalarial, and anticancer activities. These compounds demonstrated moderate to high antimalarial activity and significant antitumor activity against several cancer cell lines, indicating their broad-spectrum biological potential (Aboelnaga & El-Sayed, 2018).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name |

7-chloroquinolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXJCCGBPKUEKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2N=C1)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloroquinolin-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B2674091.png)

![3,4,5-trimethoxy-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide](/img/structure/B2674092.png)

![3-allyl-8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674093.png)

![1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine](/img/structure/B2674094.png)

![3-(4-chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2674099.png)

![N-(5-chloro-2-methylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2674100.png)

![2-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2674102.png)

![8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674108.png)